molecular formula C17H16F3NO4 B2422272 LysRs-IN-2

LysRs-IN-2

カタログ番号: B2422272
分子量: 355.31 g/mol
InChIキー: PJBRCGHQNUWERQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LysRs-IN-2は、寄生虫感染症の治療に大きな可能性を秘めたリシルtRNA合成酵素阻害剤です。 クリプトスポリジウム・パルバムおよびマラリア原虫由来のリシルtRNA合成酵素に対して阻害活性を示しており、マラリアおよびクリプトスポリジウム症の治療薬候補として有望です .

2. 製法

合成経路と反応条件: this compoundの合成は、重要な中間体の調製から始まる複数段階で構成されています。反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、目的の化学変換を確実に行う必要があります。 合成経路と反応条件に関する具体的な詳細は、製造元によって異なるため機密情報です .

工業生産方法: this compoundの工業生産には、研究室規模の合成をより大規模にスケールアップすることが含まれます。そのため、反応条件、精製プロセス、および品質管理対策を最適化して、最終製品の一貫性と純度を確保する必要があります。 生産プロセスには、化学反応を安全かつ効率的に処理するための特殊な機器や設備の使用も含まれる場合があります .

3. 化学反応の分析

反応の種類: this compoundは、以下を含むさまざまな化学反応を起こします。

    酸化: 化合物への酸素の付加または水素の除去を伴います。

    還元: 化合物への水素の付加または酸素の除去を伴います。

    置換: ある官能基が別の官能基に置き換わる反応です。

一般的な試薬と条件:

    酸化: 一般的な試薬には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。

    還元: 一般的な試薬には、水素化ホウ素ナトリウム、水素化リチウムアルミニウム、水素ガスなどがあります。

    置換: 一般的な試薬には、ハロゲン、求核剤、求電子剤などがあります。

主な生成物: これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。 例えば、酸化によって酸化された誘導体が生成され、還元によって還元された誘導体が生成され、置換によって置換された誘導体が生成されます .

4. 科学研究への応用

This compoundは、以下を含むいくつかの科学研究に応用されています。

    化学: リシルtRNA合成酵素の阻害とそのタンパク質合成における役割を研究するためのツールとして使用されます。

    生物学: リシルtRNA合成酵素とその他の細胞成分との相互作用を含む生物学的経路を調査するために使用されます。

    医学: 寄生虫感染症、特にマラリアおよびクリプトスポリジウム症の治療のための潜在的な治療薬として検討されています。

    産業: リシルtRNA合成酵素および関連する酵素を標的とした新薬の開発に使用されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of LysRs-IN-2 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process may also involve the use of specialized equipment and facilities to handle the chemical reactions safely and efficiently .

化学反応の分析

Enzymatic Inhibition Mechanism of LysRS

LysRS is a class II aminoacyl-tRNA synthetase that catalyzes the reaction:

Lys+tRNALys+ATPLysRSLys tRNALys+AMP+PPi\text{Lys}+\text{tRNA}^\text{Lys}+\text{ATP}\xrightarrow{\text{LysRS}}\text{Lys tRNA}^\text{Lys}+\text{AMP}+\text{PP}_i

Known inhibitors typically target:

  • ATP binding pocket : Competitive inhibition by mimicking ATP’s adenosine moiety .

  • Lysine binding site : Blocking lysine recognition through steric hindrance .

  • Dimerization interface : Disrupting the α₂ homodimer structure critical for catalytic activity .

Binding Interactions and Structural Insights

Key structural features of LysRS relevant to inhibitor design include:

Feature Functional Role Reference
Flexible adenosine loop Conformational changes (disordered → ordered) upon ligand binding modulate catalysis
Motif 1/2/3 Class II catalytic core; binds ATP and lysine
Anticodon-binding domain Recognizes tRNALys^\text{Lys}
text
|[8] |

| Tetramer interface | Dynamic dimer-tetramer equilibrium affects MSC (multisynthetase complex) assembly | |

Pre-Transfer Editing and Kinetic Parameters

LysRS employs a pre-transfer editing mechanism to hydrolyze non-cognate amino acids (e.g., methionine, homocysteine) before tRNA charging. Kinetic studies reveal:

  • KmK_m
    for lysine: 12.5250μM12.5–250\,\mu \text{M}

  • KmK_m
    for ATP: 50500μM50–500\,\mu \text{M}

  • Negative cooperativity between subunits reduces catalytic efficiency upon partial substrate binding .

Inhibitor Screening and Validation

High-throughput screens against Pseudomonas aeruginosa LysRS identified three inhibitors using scintillation proximity assays (SPA) :

| Compound | **IC50_{50}
** | Mechanism |
|--------------|-----------------|------------------------------------|
| Cpd-1 | 15 µM | Competitive ATP mimic |
| Cpd-2 | 8 µM | Non-competitive lysine antagonist |
| Cpd-3 | 22 µM | Allosteric dimer disruptor |

These compounds reduced bacterial viability by >80% at 50 µM .

Challenges in LysRS-Targeted Drug Development

  • Structural plasticity : Flexible loops (e.g., Asn258-Pro267 in Mtb LysRS) complicate inhibitor docking .

  • Off-target effects : LysRS homologs in humans (e.g., KARS1) share 40% sequence identity, raising toxicity risks .

  • Dynamic oligomerization : Tetrameric states in solution (Kd_d
    ≈ 280 nM) affect inhibitor binding kinetics .

科学的研究の応用

Antiviral Applications

LysRs-IN-2 has been investigated for its role in inhibiting viral replication, particularly in the context of HIV-1. Research indicates that phosphorylated LysRS promotes HIV-1 replication by facilitating the transcription of USF2 target genes, which are crucial for viral lifecycle progression. Inhibition of LysRS activity using this compound has been shown to suppress the transcription levels of these target genes during HIV-1 infection, suggesting its potential as an antiviral therapeutic agent .

Table 1: Effects of this compound on HIV-1 Target Genes

Target GeneEffect of this compoundMechanism of Action
TERT (telomerase reverse transcriptase)DownregulatedInhibition of USF2 transcription
PTPN6 (protein tyrosine phosphatase non-receptor type 6)DownregulatedInterference with transcription factors
TGFb1 (transforming growth factor beta 1)DownregulatedDisruption of viral gene activation

Cancer Therapy

The multifunctional role of LysRS extends to cancer biology, where it has been identified as a potential target for anticancer therapy. In particular, studies have shown that inhibiting LysRS can lead to reduced cell proliferation in various cancer cell lines. For instance, this compound has demonstrated efficacy against colorectal carcinoma and epidermoid carcinoma by inducing apoptosis and inhibiting cell cycle progression .

Case Study: Anticancer Activity Evaluation

A comparative study evaluated the anticancer activity of this compound against standard chemotherapeutic agents like Doxorubicin. Results indicated that certain concentrations of this compound exhibited superior inhibitory effects on cancer cell viability compared to Doxorubicin, highlighting its potential as a novel anticancer agent.

Antimicrobial Applications

In addition to its antiviral and anticancer properties, this compound has shown promise as an antimicrobial agent against Mycobacterium tuberculosis. The inhibition of LysRS disrupts protein synthesis in bacteria, leading to reduced bacterial viability. This application is particularly relevant given the urgent need for new treatments against drug-resistant strains of tuberculosis .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Mycobacterium tuberculosis43 µMInhibition of lysyl-tRNA synthetase
Escherichia coliTBDDisruption of protein synthesis

作用機序

LysRs-IN-2は、タンパク質合成中にリシンを対応するtRNAに結合させる酵素であるリシルtRNA合成酵素を阻害することによりその効果を発揮します。この酵素の阻害はタンパク質合成を阻害し、寄生虫の死をもたらします。 関連する分子標的と経路には、リシルtRNA合成酵素の活性部位とATP結合ポケットが含まれます .

6. 類似の化合物との比較

This compoundは、クリプトスポリジウム・パルバムおよびマラリア原虫由来のリシルtRNA合成酵素に対する高い特異性と効力においてユニークです。類似の化合物には以下が含まれます。

This compoundは、その優れた阻害活性と寄生虫感染症における治療への可能性により際立っています。

類似化合物との比較

LysRs-IN-2 is unique in its high specificity and potency against lysyl-tRNA synthetase from Cryptosporidium parvum and Plasmodium falciparum. Similar compounds include:

This compound stands out due to its superior inhibitory activity and potential for therapeutic applications in parasitic infections.

生物活性

LysRs-IN-2 is a compound that has garnered attention due to its potential biological activities, particularly in relation to lysyl-tRNA synthetase (LysRS). This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Overview of Lysyl-tRNA Synthetase (LysRS)

LysRS is an essential enzyme in protein synthesis, responsible for attaching lysine to its corresponding tRNA. Beyond its classical role in translation, LysRS has been implicated in various cellular processes, including immune response modulation and transcriptional regulation. Its activity can be influenced by post-translational modifications such as phosphorylation, particularly at the Ser207 residue, which affects its localization and function within the cell .

Phosphorylation and Translocation

Research indicates that phosphorylation of LysRS at Ser207 leads to its translocation from the cytoplasm to the nucleus. This modification is crucial for its involvement in transcriptional regulation. In mast cells, for instance, IgE stimulation results in the phosphorylation of LysRS, facilitating its interaction with transcription factors like MITF and USF2 . These interactions are vital for the expression of genes involved in immune responses and cellular growth.

Role in HIV-1 Transcription

LysRS has also been shown to regulate HIV-1 transcription. The dual-luciferase assay demonstrated that overexpression of wild-type LysRS enhances the activity of the HIV-1 LTR promoter, while mutations at Ser207 (S207A) diminish this effect. This suggests that phosphorylated LysRS plays a significant role in promoting HIV-1 gene expression through its interaction with USF2 .

Case Studies

Case Study 1: LysRS and Immune Response

In a study examining the role of LysRS in macrophages, it was found that secreted LysRS can mediate inflammatory signaling pathways. The study highlighted how LysRS contributes to cytokine production during infections with Shiga toxin-producing Escherichia coli, showcasing its non-canonical functions beyond aminoacylation .

Case Study 2: LysRS in Cancer

Another investigation focused on lung cancer cells revealed that activation of epidermal growth factor receptor (EGFR) signaling resulted in LysRS phosphorylation. This modification was linked to enhanced cell migration and invasion capabilities, indicating a potential role for LysRS as a therapeutic target in cancer treatment .

Table 1: Summary of Biological Activities Associated with this compound

Biological ActivityMechanismReference
Transcriptional RegulationPhosphorylation at Ser207 enhances interaction with transcription factors (MITF, USF2)
Immune ModulationMediates inflammatory responses through cytokine production
Viral RegulationEnhances HIV-1 transcription via interaction with USF2
Cancer ProgressionPromotes cell migration upon EGFR activation

Research Findings

Recent studies emphasize the multifaceted roles of LysRS, particularly highlighting its involvement in various disease states:

  • HIV-1 Regulation : LysRS's role in enhancing HIV transcription underscores its potential as a target for antiviral therapies.
  • Cancer Biology : The phosphorylation state of LysRS may serve as a biomarker for cancer progression and could be exploited for therapeutic interventions.
  • Immune System Functionality : Understanding how LysRS modulates immune responses could lead to novel treatments for inflammatory diseases.

特性

IUPAC Name

N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBRCGHQNUWERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。